
Eslicarbazepine
概要
説明
Eslicarbazepine is an anticonvulsant medication primarily used to treat partial-onset seizures in patients with epilepsy. It is a prodrug that is rapidly converted to its active metabolite, this compound, in the body. This compound works by inhibiting voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing repetitive neuronal firing .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of eslicarbazepine acetate involves the acetylation of this compound. The process typically includes the following steps:
Crushing Active Ingredients: The active ingredient, this compound acetate, is crushed to a fine powder.
Mixing Granulating Materials: The crushed this compound acetate is mixed with granulating materials such as croscarmellose sodium and povidone.
Granulating: The mixture is granulated to form uniform granules.
Drying: The granules are dried to remove any moisture.
Adding Auxiliary Materials: Additional auxiliary materials like magnesium stearate are added to the dried granules.
Tabletting: The final mixture is compressed into tablets.
Industrial Production Methods: In industrial settings, the production of this compound acetate tablets involves similar steps but on a larger scale. The process includes the use of high-capacity mixers, granulators, and tablet presses to ensure uniformity and consistency in the final product .
化学反応の分析
Types of Reactions: Eslicarbazepine undergoes several types of chemical reactions, including:
Hydrolysis: this compound acetate is rapidly hydrolyzed to this compound in the liver.
Conjugation: this compound is further metabolized by conjugation with glucuronic acid.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of esterases in the liver.
Conjugation: This reaction involves the enzyme UDP-glucuronosyltransferase.
Major Products:
- The primary product of hydrolysis is this compound.
- The major product of conjugation is this compound glucuronide .
科学的研究の応用
Focal Seizures
Eslicarbazepine is primarily approved as an adjunctive therapy for adults with partial-onset seizures. Its efficacy has been established through numerous clinical trials demonstrating significant reductions in seizure frequency.
- Clinical Trials : A pivotal study showed that this compound significantly reduced seizure frequency in patients with focal seizures. In a non-interventional study involving 117 patients, 82% achieved at least a 50% reduction in seizure frequency after three months of treatment .
Study Duration | Patient Population | Dosage Range | Seizure Reduction Rate |
---|---|---|---|
3 months | 117 patients | 400-1600 mg | 82% |
12 months | Varies | 800 mg/day | 62% seizure-free rate |
Elderly Patients
Research indicates that this compound is well-tolerated and effective in elderly patients with focal seizures. A retrospective survey involving patients over 65 years showed a retention rate of 69% and a responder rate of 62% after one year of treatment .
- Key Findings :
- Mean age: 71.2 years
- Average dose: 850 mg/day
- Common adverse effects: Dizziness, nausea, ataxia
Chronic Pain Management
Recent studies have explored the potential use of this compound in managing chronic pain conditions, such as fibromyalgia. A phase II clinical trial aimed to assess the efficacy of this compound in relieving pain associated with fibromyalgia.
- Study Design : This randomized, double-blind, placebo-controlled trial involved approximately 480 subjects over a period of 13 weeks, focusing on pain relief and safety .
Treatment Group | Dosage | Duration |
---|---|---|
This compound | 400 mg / 800 mg / 1200 mg daily | Up to 13 weeks |
Placebo | Identical appearance | Up to 13 weeks |
Case Study: Transition from Other Antiepileptics
In a post-authorisation study involving patients switching from carbamazepine or oxcarbazepine to this compound, significant improvements were noted:
作用機序
エスカリバゼピンは、電位依存性ナトリウムチャネルを阻害することによって効果を発揮します。この阻害は、ナトリウムチャネルの不活性化状態を安定化させ、活性化状態に戻るのを防ぎます。この作用は、発作活動の特徴である、ニューロンの反復的な発火の可能性を低下させます。 関与する正確な分子標的と経路には、ニューロンの電位依存性ナトリウムチャネルが含まれます .
類似の化合物:
- カルバマゼピン
- オクスカルバゼピン
- レベチラセタム
比較:
- カルバマゼピン: エスカリバゼピンと同様に、カルバマゼピンは電位依存性ナトリウムチャネルを阻害します。 エスカリバゼピンは、ナトリウムチャネルの不活性化状態に対してより高い選択性を持ち、副作用が少なくなる可能性があります .
- オクスカルバゼピン: エスカリバゼピンは、オクスカルバゼピンの代謝物です。 両方の化合物は、同様の作用機序を共有していますが、エスカリバゼピンは、より効果的で毒性が低いと考えられています .
- レベチラセタム: エスカリバゼピンとは異なり、レベチラセタムは、神経伝達物質の放出を調節するシナプス小胞タンパク質SV2Aに結合します。 この作用機序の違いにより、レベチラセタムは、異なる種類の発作に適しています .
エスカリバゼピンは、不活性化されたナトリウムチャネルに対する高い選択性と、古い抗てんかん薬と比較して有利な安全性プロファイルを持っているため、際立っています .
類似化合物との比較
- Carbamazepine
- Oxcarbazepine
- Levetiracetam
Comparison:
- Carbamazepine: Like eslicarbazepine, carbamazepine inhibits voltage-gated sodium channels. this compound has a higher selectivity for the inactivated state of the sodium channels, which may result in fewer side effects .
- Oxcarbazepine: this compound is a metabolite of oxcarbazepine. Both compounds share similar mechanisms of action, but this compound is thought to be more effective and less toxic .
- Levetiracetam: Unlike this compound, levetiracetam binds to the synaptic vesicle protein SV2A, which modulates neurotransmitter release. This difference in mechanism of action makes levetiracetam suitable for different types of seizures .
This compound stands out due to its higher selectivity for inactivated sodium channels and its favorable safety profile compared to older anticonvulsants .
生物活性
Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug (AED) primarily used for the treatment of partial-onset seizures in adults and children. Its biological activity is characterized by its unique mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article presents a comprehensive overview of these aspects, supported by data tables and research findings.
This compound functions mainly as a voltage-gated sodium channel blocker . Unlike traditional sodium channel blockers, ESL selectively enhances slow inactivation of these channels while stabilizing the inactivated state, leading to reduced neuronal excitability and inhibition of sustained repetitive firing. This mechanism is crucial for its anticonvulsant properties and differentiates it from other AEDs like carbamazepine (CBZ) and oxcarbazepine (OXC) .
Key Mechanisms:
- Inhibition of Voltage-Gated Sodium Channels : ESL stabilizes the inactivated state of sodium channels, preventing their return to an active state.
- Inhibition of T-Type Calcium Channels : In vitro studies suggest that ESL also inhibits T-type calcium channels, contributing to its anticonvulsant effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is notable for its high bioavailability, extensive metabolism, and elimination characteristics.
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of this compound as both monotherapy and adjunctive therapy for drug-resistant focal epilepsy. A systematic review indicated that ESL significantly reduces seizure frequency compared to placebo.
Summary of Clinical Trials:
- Study Population : Adults and children aged 2-77 years with drug-resistant focal epilepsy.
- Trial Design : Randomized controlled trials with treatment durations ranging from 12 to 18 weeks.
- Results :
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported:
- Common Side Effects : Dizziness, nausea, somnolence, vomiting, and diplopia.
- Discontinuation Rates : Higher among patients receiving ESL compared to placebo due to side effects .
Case Studies
A post-authorisation study involving patients transitioning from other AEDs to ESL demonstrated significant reductions in seizure frequency:
Q & A
Basic Research Questions
Q. What experimental models are commonly used to investigate eslicarbazepine’s mechanism of action?
Methodological Answer: this compound’s sodium channel modulation is studied using in vitro electrophysiological assays (e.g., voltage-clamp experiments on transfected cells or brain slices) to measure slow inactivation kinetics. Animal models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents) validate anticonvulsant efficacy. Clinical correlations use ex vivo brain tissue from epilepsy patients to assess drug penetration and target engagement .
Q. How are clinical trials for this compound structured to evaluate efficacy and safety?
Methodological Answer: Phase III trials typically employ randomized, double-blind, placebo-controlled designs with primary endpoints like seizure frequency reduction. Key considerations include:
- Stratification by baseline seizure type (e.g., focal vs. generalized).
- Dose-titration phases to minimize adverse effects (e.g., dizziness).
- Long-term open-label extensions to assess tolerability over ≥1 year. Safety monitoring includes standardized scales for neurocognitive effects and serum level measurements to avoid drug-drug interactions .
Q. What biomarkers are used to assess this compound’s therapeutic response?
Methodological Answer:
- EEG biomarkers : Reduction in interictal epileptiform discharges.
- Pharmacokinetic markers : Plasma concentration-time profiles to confirm adherence and optimal dosing.
- Neuroimaging : Functional MRI to evaluate changes in seizure network activity. Biomarker validation requires correlation with clinical outcomes (e.g., ≥50% seizure reduction) in prospective cohorts .
Q. How is this compound’s metabolic pathway analyzed in pharmacokinetic studies?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies this compound and its metabolites (e.g., R-licarbazepine) in plasma/urine. Studies often include:
- CYP450 phenotyping (e.g., CYP2C19 genotyping) to identify poor metabolizers.
- Drug interaction assays with probes like omeprazole to assess enzyme induction potential .
Q. What statistical methods are used to analyze this compound’s efficacy in clinical trials?
Methodological Answer:
- Mixed-effects Poisson regression for seizure count data.
- Kaplan-Meier analysis for time-to-first-seizure outcomes.
- ANCOVA adjusted for baseline seizure frequency and covariates (e.g., age, concomitant AEDs). Sensitivity analyses address missing data via multiple imputation or worst-case scenarios .
Advanced Research Questions
Q. How can Box-Behnken design optimize this compound tablet formulation parameters?
Methodological Answer: A 3³ Box-Behnken design evaluates factors like polymer concentration (polyvinylpyrrolidone), disintegrant (tapioca starch), and binder (galbanum gum). Responses include disintegration time (Y1) and % drug release at 45 min (Y2). Optimization uses response surface methodology (RSM) and ANOVA to identify significant interactions (p<0.05). Validation involves comparing predicted vs. observed responses in pilot batches .
Q. How do researchers resolve contradictions in this compound’s efficacy across heterogeneous populations?
Methodological Answer: Subgroup meta-analyses stratify data by age, comorbidities (e.g., renal impairment), or genetic factors (e.g., SCN1A variants). Sensitivity analyses exclude outliers or low-quality studies (assessed via Cochrane Risk of Bias Tool ). Individual participant data (IPD) meta-analysis enables dose-response modeling and identification of non-responder phenotypes .
Q. What in silico approaches predict this compound’s drug interaction potential?
Methodological Answer:
- Physiologically based pharmacokinetic (PBPK) modeling simulates CYP3A4/2C19-mediated interactions (e.g., with oral contraceptives).
- Molecular docking studies assess this compound’s binding affinity to sodium channel subtypes (e.g., Nav1.2 vs. Nav1.6). Validation requires in vitro data (e.g., human hepatocyte induction assays) and clinical pharmacokinetic studies .
Q. How can adaptive trial designs improve this compound dose-finding in pediatric populations?
Methodological Answer: Bayesian response-adaptive randomization adjusts dosing arms based on interim safety/efficacy data. Key steps:
- Define prior distributions using adult pharmacokinetic data.
- Use continuous reassessment methods (CRM) to minimize toxicity.
- Incorporate biomarkers (e.g., trough plasma levels) as surrogate endpoints. Ethical oversight ensures equipoise between arms during adaptation .
Q. What strategies mitigate bias in retrospective studies of this compound’s long-term outcomes?
Methodological Answer:
- Propensity score matching balances confounding variables (e.g., baseline seizure severity).
- Time-dependent Cox models account for treatment discontinuation or dose changes.
- Electronic health record (EHR) validation via manual chart review reduces misclassification bias.
Sensitivity analyses test robustness to unmeasured confounders (e.g., E-value analysis ) .
特性
IUPAC Name |
(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316900 | |
Record name | Eslicarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism(s) by which eslicarbazepine exerts anticonvulsant activity is unknown but is thought to involve inhibition of voltage-gated sodium channels. | |
Record name | Eslicarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104746-04-5 | |
Record name | Eslicarbazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104746-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eslicarbazepine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eslicarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eslicarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESLICARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。